molecular formula C25H25N3O4S B11498866 2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11498866
M. Wt: 463.6 g/mol
InChI Key: SFNKKEXJVDZYMV-UHFFFAOYSA-N
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Description

2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound includes a furan ring, a thioxoimidazolidinone core, and a methoxyphenylacetamide group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates in ethanol, in the presence of sodium ethylate . This reaction forms the thioxoimidazolidinone core, which is then further reacted with various reagents to introduce the phenylethyl and methoxyphenylacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the thioxo group can produce a thiol derivative.

Scientific Research Applications

2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation and survival . It may also interact with cellular receptors and signaling pathways, leading to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the furan ring, thioxoimidazolidinone core, and methoxyphenylacetamide group make it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H25N3O4S/c1-31-20-11-9-19(10-12-20)26-23(29)16-22-24(30)27(14-13-18-6-3-2-4-7-18)25(33)28(22)17-21-8-5-15-32-21/h2-12,15,22H,13-14,16-17H2,1H3,(H,26,29)

InChI Key

SFNKKEXJVDZYMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CO3)CCC4=CC=CC=C4

Origin of Product

United States

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